molecular formula C13H24O2 B15342036 alpha,beta-Dimethylcyclohexylpropyl acetate CAS No. 34362-41-9

alpha,beta-Dimethylcyclohexylpropyl acetate

Katalognummer: B15342036
CAS-Nummer: 34362-41-9
Molekulargewicht: 212.33 g/mol
InChI-Schlüssel: RHMWRFZWUIGVGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha,beta-Dimethylcyclohexylpropyl acetate typically involves the esterification of alpha,beta-Dimethylcyclohexane-1-propanol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and efficiency. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: alpha,beta-Dimethylcyclohexylpropyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

alpha,beta-Dimethylcyclohexylpropyl acetate has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of alpha,beta-Dimethylcyclohexylpropyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction mechanisms and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. Its pleasant aroma and low volatility make it particularly valuable in the fragrance and flavor industries .

Eigenschaften

CAS-Nummer

34362-41-9

Molekularformel

C13H24O2

Molekulargewicht

212.33 g/mol

IUPAC-Name

(4-cyclohexyl-3-methylbutan-2-yl) acetate

InChI

InChI=1S/C13H24O2/c1-10(11(2)15-12(3)14)9-13-7-5-4-6-8-13/h10-11,13H,4-9H2,1-3H3

InChI-Schlüssel

RHMWRFZWUIGVGE-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1CCCCC1)C(C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.